Cas no 14852-22-3 (Thiophene, 2,5-dihydro-, 1-oxide)

Thiophene, 2,5-dihydro-, 1-oxide 化学的及び物理的性質
名前と識別子
-
- Thiophene, 2,5-dihydro-, 1-oxide
- 14852-22-3
- 2,5-Dihydrothiophene 1-oxide
- SCHEMBL2621585
- 2,5-Dihydrothiophene1-oxide
-
- インチ: InChI=1S/C4H6OS/c5-6-3-1-2-4-6/h1-2H,3-4H2
- InChIKey: AUKPMQUAYVMURI-UHFFFAOYSA-N
- ほほえんだ: C1C=CCS1=O
計算された属性
- せいみつぶんしりょう: 102.01398
- どういたいしつりょう: 102.01393598g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 85.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 36.3Ų
じっけんとくせい
- PSA: 17.07
Thiophene, 2,5-dihydro-, 1-oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T906377-5g |
Thiophene, 2,5-dihydro-,1-oxide |
14852-22-3 | 98% | 5g |
2,059.20 | 2021-05-17 |
Thiophene, 2,5-dihydro-, 1-oxide 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Thiophene, 2,5-dihydro-, 1-oxideに関する追加情報
Comprehensive Overview of Thiophene, 2,5-dihydro-, 1-oxide (CAS No. 14852-22-3): Properties, Applications, and Innovations
Thiophene, 2,5-dihydro-, 1-oxide (CAS No. 14852-22-3) is a sulfur-containing heterocyclic compound that has garnered significant attention in organic chemistry and material science. Known for its unique structural features, this derivative of thiophene exhibits remarkable reactivity, making it a valuable intermediate in synthetic chemistry. The compound's 1-oxide functional group enhances its polarity and solubility, broadening its utility in diverse applications, from pharmaceuticals to advanced materials.
In recent years, the demand for sulfur-based heterocycles like Thiophene, 2,5-dihydro-, 1-oxide has surged due to their role in developing high-performance polymers and electronic materials. Researchers are particularly interested in its potential for organic semiconductors, a hot topic in the quest for sustainable energy solutions. The compound's ability to facilitate π-conjugation makes it a candidate for flexible electronics and OLED technologies, aligning with the global push toward green energy and smart devices.
From a synthetic perspective, CAS No. 14852-22-3 serves as a versatile building block. Its dihydrothiophene core allows for selective functionalization, enabling the creation of complex molecules with tailored properties. This adaptability is crucial in drug discovery, where modified thiophene derivatives are explored for their bioactive potential. For instance, its incorporation into pharmacophores has shown promise in targeting specific enzymes or receptors, though detailed studies are ongoing.
Environmental and safety considerations are also pivotal in discussions about Thiophene, 2,5-dihydro-, 1-oxide. While the compound is not classified as hazardous under standard regulations, its handling requires adherence to good laboratory practices (GLP). Users frequently search for storage conditions and compatibility data, emphasizing the need for clear guidelines. Proper storage in anhydrous environments and avoidance of strong oxidizers are recommended to maintain stability.
The compound's relevance extends to catalysis and green chemistry. Recent studies highlight its role in metal-free catalysis, a growing area to reduce reliance on rare-earth metals. This aligns with the broader trend of sustainable synthesis, a frequently searched topic among chemists aiming to minimize waste and energy consumption. Innovations in microwave-assisted reactions and flow chemistry further leverage its reactivity under mild conditions.
Analytical characterization of Thiophene, 2,5-dihydro-, 1-oxide typically involves NMR spectroscopy and mass spectrometry, with its sulfoxide moiety providing distinct spectral signatures. These techniques are critical for quality control, especially in industrial-scale production. FAQs often revolve around purity assessment and spectral interpretation, underscoring the need for accessible reference data.
Looking ahead, the compound's potential in nanotechnology and bioconjugation is under exploration. Its ability to form stable linkages with biomolecules opens doors for diagnostic probes and targeted drug delivery systems. Such applications resonate with the rising interest in precision medicine and theranostics, frequently queried in academic and industrial forums.
In summary, Thiophene, 2,5-dihydro-, 1-oxide (CAS No. 14852-22-3) is a multifaceted compound with expanding horizons. Its integration into cutting-edge technologies and adherence to sustainable practices ensure its continued relevance. For researchers and manufacturers, staying updated on its synthetic protocols and emerging applications is key to unlocking its full potential.
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